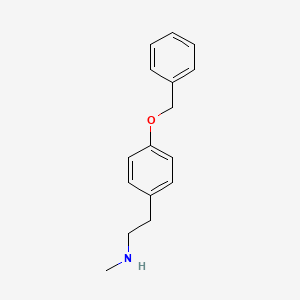

2-(4-(Benzyloxy)phenyl)-N-methylethanamine

Description

Contextualization of Phenethylamine (B48288) Derivatives in Chemical Biology Research

The phenethylamine motif is a cornerstone in medicinal chemistry and chemical biology, largely due to its presence in a variety of naturally occurring and synthetic bioactive compounds. nih.govnih.gov Endogenous catecholamines such as dopamine (B1211576), norepinephrine (B1679862), and epinephrine, which are all phenethylamine derivatives, play crucial roles as neurotransmitters in the human body, regulating functions from mood and movement to the stress response. nih.govresearchgate.net

The inherent biological relevance of the phenethylamine scaffold has made its derivatives a focal point for drug discovery and development. Researchers have explored this chemical space to create compounds with a wide range of therapeutic applications, including as central nervous system stimulants, antidepressants, appetite suppressants, and hallucinogens for studying brain function. wikipedia.org The ability of these molecules to interact with various receptors, such as serotonin (B10506) (5-HT) receptors, dopamine transporters (DAT), and monoamine oxidase (MAO) enzymes, makes them invaluable tools for probing the complexities of neurochemical pathways. nih.govbiomolther.org

Significance of Structural Modifications in Bioactive Amine Research

For instance, the addition of substituents to the phenyl ring can influence how the molecule binds to its target receptor. nih.gov N-alkylation of the amino group, such as the introduction of a methyl group, can also significantly impact a compound's activity. While simple N-alkylation with small groups has sometimes been found to decrease activity, more complex substitutions, like N-benzylation, have been shown to dramatically improve both binding affinity and functional activity at certain serotonin receptors. nih.gov The length and nature of substituents at various positions can determine whether a compound acts as an agonist, antagonist, or reuptake inhibitor at a given target. biomolther.org This tunability through chemical synthesis allows researchers to design molecules with specific desired properties to better understand biological systems or to develop new therapeutic agents.

Rationale for Academic Investigation of Novel (Benzyloxy)phenyl-N-methylethanamine Structures

The academic pursuit of novel (benzyloxy)phenyl-N-methylethanamine structures, such as 2-(4-(Benzyloxy)phenyl)-N-methylethanamine, is driven by the quest to develop new chemical probes and potential therapeutic leads with unique pharmacological profiles. The specific combination of a benzyloxy group on the phenyl ring and an N-methyl group on the ethylamine (B1201723) side chain presents an interesting case for investigation based on established medicinal chemistry principles.

The benzyloxy group is a notable feature in various bioactive compounds and has been incorporated into molecules designed as inhibitors of enzymes like monoamine oxidase (MAO), which are important targets in the treatment of neurodegenerative diseases. nih.gov The presence of this bulky, lipophilic group can influence how the molecule interacts with the binding pocket of a receptor or enzyme. Furthermore, N-methylation is a common structural motif in many psychoactive phenethylamines and can affect a compound's metabolic stability and its interaction with targets like the serotonin 5-HT2A receptor. nih.gov

The investigation into a molecule like this compound would aim to understand how the interplay between the 4-benzyloxy-phenyl moiety and the N-methylethanamine side chain influences its interaction with biological targets. Based on the known activities of related structures, researchers might hypothesize that such a compound could exhibit activity at monoamine transporters or receptors, making it a candidate for studies related to neurological disorders. The synthesis and biological evaluation of such novel structures are crucial for expanding the understanding of structure-activity relationships within the phenethylamine class and for the potential discovery of new research tools or drug candidates.

Chemical Compound Data

| Compound Name | Synonyms | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | N-Methyl-4-(benzyloxy)phenethylamine; N-Methyl-4-(benzyloxy)-benzeneethanamine | 38961-21-6 | C₁₆H₁₉NO | 241.33 |

Physical Properties of this compound

| Property | Value |

| Boiling Point | 371.82°C at 760 mmHg |

| Density | 1.039 g/cm³ |

| Refractive Index | 1.561 |

| Flash Point | 155.342°C |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-methyl-2-(4-phenylmethoxyphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO/c1-17-12-11-14-7-9-16(10-8-14)18-13-15-5-3-2-4-6-15/h2-10,17H,11-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRJKEMHRRBVZST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1=CC=C(C=C1)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70469165 | |

| Record name | 2-(4-(BENZYLOXY)PHENYL)-N-METHYLETHANAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70469165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38961-21-6 | |

| Record name | 2-(4-(BENZYLOXY)PHENYL)-N-METHYLETHANAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70469165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodological Advancements for 2 4 Benzyloxy Phenyl N Methylethanamine

Retrosynthetic Analysis and Key Precursor Identification

A retrosynthetic analysis of 2-(4-(benzyloxy)phenyl)-N-methylethanamine reveals several potential synthetic disconnections. The most logical approach involves disconnecting the C-N bond of the ethylamine (B1201723) side chain and the benzyloxy ether linkage. This identifies three key precursors: a C2-synthon that will form the ethylamine side chain, a p-hydroxyphenethylamine or a related derivative, and a benzyl (B1604629) halide.

A common strategy involves the reductive amination of a carbonyl compound. This would entail the disconnection of the N-methyl group and the ethyl bridge, leading back to 4-(benzyloxy)phenylacetaldehyde and methylamine. Alternatively, disconnection at the ether linkage points to 4-hydroxyphenethylamine and a benzylating agent as the primary starting materials.

Classical Synthetic Routes to this compound

Alkylation and Reductive Amination Approaches

Classical synthetic strategies for this compound frequently employ alkylation and reductive amination techniques. libretexts.org One common method involves the reductive amination of 4-(benzyloxy)phenylacetaldehyde with methylamine. nih.gov This reaction is typically carried out in the presence of a reducing agent such as sodium borohydride (B1222165) or catalytic hydrogenation. libretexts.org

Alternatively, a two-step sequence can be employed starting from 4-(benzyloxy)phenylacetic acid. The acid is first converted to the corresponding amide by reaction with methylamine, followed by reduction of the amide to the desired secondary amine using a strong reducing agent like lithium aluminum hydride.

Another approach is the direct N-alkylation of 2-(4-(benzyloxy)phenyl)ethanamine with a methylating agent. However, this method can sometimes lead to over-alkylation, yielding the quaternary ammonium (B1175870) salt. libretexts.org To circumvent this, a protective group strategy might be employed, where the primary amine is first protected, then methylated, and finally deprotected.

Reductive amination remains a widely used and versatile method for the synthesis of a variety of amines due to its efficiency and the ready availability of starting materials. nih.gov

Coupling Reactions for Benzyloxy Moiety Introduction

The introduction of the benzyloxy group is a crucial step in the synthesis of the target molecule. This is typically achieved through a Williamson ether synthesis, a well-established coupling reaction. In this method, the sodium or potassium salt of a p-hydroxyphenethylamine derivative is reacted with a benzyl halide, such as benzyl bromide or benzyl chloride, to form the desired ether linkage. prepchem.com

For instance, 4-hydroxyphenethylamine can be treated with a base like potassium carbonate to deprotonate the phenolic hydroxyl group, followed by the addition of benzyl chloride to yield 2-(4-(benzyloxy)phenyl)ethanamine. prepchem.com This intermediate can then be N-methylated to afford the final product.

The choice of solvent and reaction conditions for the Williamson ether synthesis can influence the reaction's efficiency. Solvents like acetone (B3395972) or ethanol (B145695) are commonly used. prepchem.comnih.gov The reaction is often carried out at elevated temperatures to ensure a reasonable reaction rate. This method is widely applicable for the synthesis of various benzyloxy-substituted aromatic compounds. nih.gov

| Reaction Type | Starting Materials | Reagents | Key Intermediates |

| Reductive Amination | 4-(Benzyloxy)phenylacetaldehyde, Methylamine | Sodium borohydride or H2/Catalyst | Imine intermediate |

| Amide Reduction | 4-(Benzyloxy)phenylacetic acid, Methylamine | Lithium aluminum hydride | N-methyl-2-(4-(benzyloxy)phenyl)acetamide |

| Williamson Ether Synthesis | 4-Hydroxyphenethylamine, Benzyl halide | Potassium carbonate | 2-(4-(Benzyloxy)phenyl)ethanamine |

Emerging Synthetic Methodologies in Phenethylamine (B48288) Chemistry

The field of synthetic organic chemistry is constantly evolving, with new methodologies being developed to improve efficiency, selectivity, and sustainability. The synthesis of phenethylamines, including this compound, has benefited from these advancements.

Catalytic Synthesis Approaches

Modern catalytic methods offer powerful alternatives to classical synthetic routes. nih.govacs.org Nickel-catalyzed cross-coupling reactions have emerged as a versatile tool for the formation of C-C bonds. acs.orgacs.org For instance, a photocatalytic nickel-catalyzed cross-electrophile coupling of aliphatic aziridines with aryl iodides has been developed for the synthesis of a broad range of β-phenethylamine scaffolds. acs.orgacs.orgnih.gov This method is advantageous as it avoids the use of stoichiometric heterogeneous reductants. acs.orgnih.gov

Another innovative approach is the direct hydroarylation of vinyl amine derivatives with aryl halides using a combination of organic catalysts. nih.gov This strategy provides a highly chemoselective and regiocontrolled synthesis of arylethylamine products. nih.gov These catalytic systems often operate under mild conditions and exhibit broad substrate scope, making them attractive for the synthesis of complex phenethylamine derivatives. nih.govacs.org The development of base-metal nanostructured catalysts, such as carbon-supported cobalt-based nanoparticles, also shows promise for efficient and cost-effective reductive amination processes. nih.gov

| Catalytic Method | Catalyst System | Key Features |

| Ni/Photoredox Coupling | Nickel catalyst, photocatalyst (e.g., 4CzIPN) | Mild conditions, avoids stoichiometric reductants |

| Catalytic Hydroarylation | Organic catalysts | High chemoselectivity and regiocontrol |

| Cobalt-based Nanoparticles | Carbon-supported cobalt nanoparticles | Efficient for reductive amination, cost-effective |

Flow Chemistry Applications in Phenethylamine Synthesis

Flow chemistry, or continuous-flow synthesis, has gained significant traction in both academic and industrial settings due to its numerous advantages over traditional batch processing. researchgate.netneuroquantology.comnih.gov These benefits include enhanced heat and mass transfer, improved safety profiles, and the potential for straightforward scalability. nih.govamt.uknih.gov

In the context of phenethylamine synthesis, flow chemistry can be applied to various reaction types, including hydrogenations, nitrations, and halogenations. amt.uk The precise control over reaction parameters such as temperature, pressure, and residence time allows for the optimization of reaction conditions, potentially leading to higher yields and purities. nih.gov

For multi-step syntheses, flow reactors can be "telescoped," where multiple reaction steps are integrated into a single continuous stream, minimizing the need for intermediate purification and handling of potentially hazardous reagents. researchgate.netnih.gov While specific applications of flow chemistry for the synthesis of this compound are not extensively documented in the provided search results, the principles of flow chemistry are broadly applicable to the individual synthetic steps, such as catalytic hydrogenations and coupling reactions, involved in its preparation. researchgate.netamt.uk The ability to safely handle hazardous reagents and unstable intermediates in situ makes flow chemistry a particularly attractive platform for developing novel and efficient synthetic routes. nih.gov

Stereocontrolled Synthesis Considerations for Related Phenethylamine Analogues

The biological activity of many phenethylamine analogues is highly dependent on their stereochemistry. The differential interaction of stereoisomers with chiral biological targets, such as receptors and enzymes, necessitates precise control over the three-dimensional arrangement of atoms during synthesis. The hepatic alpha 1-adrenergic receptor, for instance, can be activated in a stereoselective manner by various phenethylamines, leading to downstream effects like the stimulation of DNA synthesis. nih.gov This biological differentiation underscores the importance of developing synthetic routes that yield specific stereoisomers, a concept often guided by principles like the Easson-Stedman hypothesis, which posits that a more potent stereoisomer will have a three-point interaction with its receptor target. nih.gov

Several strategies have been developed to achieve stereocontrol in the synthesis of phenethylamine derivatives. These methods aim to produce compounds with high enantiomeric or diastereomeric purity, which is crucial for evaluating their specific biological functions and for developing therapeutic agents.

Key approaches to stereocontrolled synthesis include:

Use of Chiral Starting Materials: A common strategy involves starting with a commercially available, enantiopure precursor. For example, the synthesis of β-phenethylamines through a photocatalytic nickel-catalyzed cross-electrophile coupling has been achieved using an enantiopure aziridine. This method resulted in the desired product with minimal erosion of enantioselectivity, indicating that the reaction proceeds with high fidelity at the less-substituted C–N bond. acs.org

Asymmetric Reductions: The reduction of a prochiral ketone is a powerful method for establishing a chiral center. Enantiomerically enriched amino ketones can be prepared by alkylating enantiomerically pure amines with racemic, enolizable alpha-bromo ketones. A subsequent diastereoselective reduction of the ketone, followed by the hydrogenolytic removal of the amine auxiliary, can yield the desired chiral amino alcohol. youtube.com

Dynamic Kinetic Resolution: This process involves the conversion of a racemic starting material into a single, enantiomerically enriched product. In one example, heating a racemic amino ketone with a diester of tartaric acid for several hours led to the formation of predominantly one enantiomer of the product. youtube.com This technique is particularly valuable as it can theoretically convert 100% of the starting material into the desired enantiomer, bypassing the 50% theoretical yield limit of classical resolution. wikipedia.org

The table below summarizes various stereocontrolled synthetic strategies applicable to phenethylamine analogues.

Table 1: Stereocontrolled Synthetic Strategies for Phenethylamine Analogues

| Strategy | Key Reagents/Conditions | Description | Typical Outcome |

|---|---|---|---|

| Asymmetric Cross-Coupling | Enantiopure aziridine, Ni/Photoredox catalyst | Coupling of an enantiopure electrophile with an aryl iodide to preserve stereochemical integrity. acs.org | High enantiomeric excess (e.g., 95% ee). acs.org |

| Diastereoselective Reduction | Chiral amine auxiliary, reducing agent (e.g., NaBH4) | A chiral auxiliary directs the stereochemical outcome of a ketone reduction, creating a specific diastereomer which is then separated. youtube.com | Formation of a specific diastereomer, which upon cleavage yields an enantiomerically enriched product. youtube.com |

| Dynamic Kinetic Resolution | Racemic amino ketone, chiral resolving agent (e.g., diester of tartaric acid), heat | In-situ racemization of the undesired enantiomer and its conversion into the desired enantiomer. youtube.com | High yield of a single enantiomer from a racemic mixture. youtube.com |

Optimization of Reaction Conditions and Yield Improvement

The optimization of reaction conditions is a critical aspect of chemical synthesis, aiming to maximize product yield, minimize reaction times, reduce the formation of byproducts, and lower costs. For the synthesis of phenethylamines and their derivatives, several parameters can be systematically adjusted to enhance the efficiency of the reaction.

Key Parameters for Optimization:

Catalyst and Additives: The choice of catalyst is paramount. In reductions of nitro compounds, for instance, palladium on charcoal can sometimes prove ineffective, whereas platinum-based catalysts may successfully yield the desired amino ketone. youtube.com Furthermore, the catalyst's activity can be fine-tuned; a platinum catalyst deactivated with thiourea (B124793) has been used to attain a high yield of an amino ketone by preventing over-reduction to the amino alcohol. youtube.com In other reaction types, such as coupling reactions, the addition of a base is often necessary. The strength of the base can have a dramatic effect; in certain thiol-alkyne additions, weak organic bases like triethylamine (B128534) (Et3N) give moderate yields, while a stronger base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can increase the yield significantly and shorten the reaction time. researchgate.net

Temperature: Reaction temperature directly influences reaction kinetics. For the preparation of phenylethylamine via the zinc borohydride reduction of phenylacetamide, the yield is highly dependent on temperature. At temperatures below 40°C, the reaction is very slow, but as the temperature is increased to over 90°C, the yield can reach as high as 80%. google.com

Solvent: The solvent can affect reagent solubility, reaction rate, and even the reaction pathway. In the silver(I)-promoted oxidative coupling to form dihydrobenzofuran neolignans, a related class of compounds, acetonitrile (B52724) was found to provide the best balance between substrate conversion and reaction selectivity compared to more traditional solvents like benzene (B151609) or dichloromethane. scielo.br

Reaction Time: Optimizing the reaction duration is essential to ensure complete conversion without promoting the formation of degradation products or side-products. For certain silver(I)-promoted couplings, the reaction time was successfully reduced from 20 hours to 4 hours without a significant loss in yield or selectivity. scielo.br

Reagent Stoichiometry and Concentration: Adjusting the ratio of reactants is a common optimization strategy. In the synthesis of primary amines via the reduction of nitriles, the formation of secondary amine byproducts is a common issue. orgsyn.org This can be suppressed by conducting the reaction in the presence of a large excess of ammonia, which favors the formation of the primary amine. orgsyn.org

The following table illustrates a hypothetical optimization study for the final N-methylation step in a phenethylamine synthesis, based on common optimization parameters.

Table 2: Illustrative Optimization of N-methylation Reaction Conditions

| Entry | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Sodium Borohydride | Methanol | 25 | 12 | 65 |

| 2 | Sodium Triacetoxyborohydride | Dichloromethane | 25 | 12 | 82 |

| 3 | Sodium Triacetoxyborohydride | Acetonitrile | 25 | 6 | 85 |

| 4 | Sodium Triacetoxyborohydride | Acetonitrile | 40 | 4 | 91 |

| 5 | Hydrogen/Pd-C | Ethyl Acetate | 25 | 24 | 75 |

Advanced Spectroscopic and Chromatographic Characterization of 2 4 Benzyloxy Phenyl N Methylethanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), it provides a detailed map of the molecular structure.

Proton NMR (¹H NMR) provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The predicted ¹H NMR spectrum of 2-(4-(Benzyloxy)phenyl)-N-methylethanamine in a typical solvent like CDCl₃ would exhibit several distinct signals corresponding to the unique proton environments in the molecule.

The aromatic region is expected to show signals for the ten protons of the two phenyl rings. The five protons of the benzyl (B1604629) group's phenyl ring would likely appear as a multiplet, while the four protons on the para-substituted phenethylamine (B48288) ring would present as a characteristic AA'BB' system of two doublets. The benzylic methylene (B1212753) protons (O-CH₂) are readily identifiable as a singlet. The ethylamine (B1201723) chain protons would appear as two triplets due to coupling with each other. The N-methyl group gives rise to a singlet, and the amine proton (N-H) typically appears as a broad singlet that can be exchangeable with D₂O. msu.edu

Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.45 - 7.30 | m | 5H | Ar-H (C₆H₅) |

| 7.15 | d | 2H | Ar-H (ortho to -CH₂CH₂NHCH₃) |

| 6.95 | d | 2H | Ar-H (ortho to -OCH₂Ph) |

| 5.05 | s | 2H | -OCH₂- |

| 2.85 | t | 2H | -CH₂-N |

| 2.75 | t | 2H | Ar-CH₂- |

| 2.45 | s | 3H | N-CH₃ |

| 1.5 (variable) | br s | 1H | -NH- |

Carbon-13 NMR complements ¹H NMR by providing information about the carbon skeleton of the molecule. Due to the molecule's symmetry, fewer than 16 signals are expected. The spectrum would show distinct signals for the benzylic carbon, the aliphatic carbons of the ethylamine chain and N-methyl group, and the aromatic carbons. The chemical shifts are influenced by the electronegativity of attached atoms and the aromatic system. msu.edu

Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) (Predicted) | Assignment |

|---|---|

| 157.5 | Ar-C (C-O) |

| 137.0 | Ar-C (ipso, Benzyl) |

| 131.5 | Ar-C (ipso, Phenethyl) |

| 130.0 | Ar-CH (ortho to -CH₂CH₂NHCH₃) |

| 128.5 | Ar-CH (meta, Benzyl) |

| 128.0 | Ar-CH (para, Benzyl) |

| 127.5 | Ar-CH (ortho, Benzyl) |

| 115.0 | Ar-CH (ortho to -OCH₂Ph) |

| 70.0 | -OCH₂- |

| 52.5 | -CH₂-N |

| 36.0 | N-CH₃ |

| 35.0 | Ar-CH₂- |

While specific experimental 2D NMR data for this compound is not publicly available, the utility of these techniques for its structural confirmation is clear.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would be used to establish proton-proton coupling relationships. A key correlation would be observed between the two methylene groups of the ethylamine side chain (Ar-CH₂- and -CH₂-N), confirming their connectivity.

Heteronuclear Multiple Quantum Coherence (HMQC/HSQC): This ¹H-¹³C correlation experiment would unambiguously assign each proton signal to its directly attached carbon atom. For instance, the proton signal at a predicted 5.05 ppm would correlate to the carbon signal at ~70.0 ppm, confirming the -OCH₂- group.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range (2-3 bond) ¹H-¹³C couplings, which is crucial for piecing together the molecular fragments. Key HMBC correlations would include the signal from the benzylic protons (-OCH₂-) to the aromatic carbon C-O (~157.5 ppm) and the ipso-carbon of the benzyl ring (~137.0 ppm). Additionally, correlations from the N-methyl protons to the adjacent methylene carbon (-CH₂-N) would solidify the structure of the amine terminus.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. jeolusa.com

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. For this compound, the molecular formula is C₁₆H₁₉NO. HRMS analysis in positive ion mode would detect the protonated molecule, [M+H]⁺. The high accuracy of the measurement allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

Calculated Exact Mass for C₁₆H₁₉NO

| Species | Formula | Theoretical Monoisotopic Mass (Da) |

|---|---|---|

| Neutral Molecule [M] | C₁₆H₁₉NO | 241.1467 |

| Protonated Molecule [M+H]⁺ | C₁₆H₂₀NO⁺ | 242.1545 |

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (in this case, the molecular ion [M+H]⁺ at m/z 242.15) and its fragmentation through collision-induced dissociation (CID) to produce product ions. The resulting fragmentation pattern provides a structural fingerprint of the molecule. The fragmentation of phenethylamines is well-studied and typically involves characteristic cleavage points. nih.govnih.gov

For this compound, two primary fragmentation pathways are anticipated:

Cleavage of the benzylic ether bond: This is a very common and favorable fragmentation, leading to the formation of the stable tropylium (B1234903) cation (C₇H₇⁺) at m/z 91.

Alpha-cleavage: This involves the cleavage of the carbon-carbon bond adjacent to the nitrogen atom. This process would result in the formation of a stable iminium ion (CH₃NH=CH₂⁺) at m/z 44.

Loss of the N-methylethanamine side chain: Cleavage of the bond between the aromatic ring and the ethylamine chain would result in a benzyloxy-substituted fragment.

These characteristic fragmentation pathways allow for the confident identification of the core phenethylamine structure and its specific substituents.

Proposed Key Fragments in the MS/MS Spectrum of this compound

| m/z (Proposed) | Formula of Ion | Proposed Structure/Origin |

|---|---|---|

| 242.15 | [C₁₆H₂₀NO]⁺ | Precursor Ion [M+H]⁺ |

| 151.10 | [C₉H₁₃NO]⁺ | [M+H - C₇H₇]⁺ (Loss of tropylium radical) |

| 91.05 | [C₇H₇]⁺ | Tropylium ion (from benzylic cleavage) |

| 44.05 | [C₂H₆N]⁺ | Iminium ion (from alpha-cleavage) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum reveals characteristic absorption bands corresponding to its distinct structural components: the secondary amine, the ether linkage, and the aromatic rings.

A detailed analysis involves comparing the spectrum of the final compound with its precursors to confirm the structural changes that occurred during synthesis. mu-varna.bgresearchgate.net The key vibrational modes expected for this compound are summarized in the table below. The presence of these bands provides strong evidence for the compound's structure. For instance, the N-H stretching vibration of the secondary amine is typically observed as a weak to moderate band in the 3300-3500 cm⁻¹ region. The C-N stretching of the aliphatic amine appears in the 1250-1020 cm⁻¹ range. The aromatic C-H stretching vibrations are seen above 3000 cm⁻¹, while the C=C stretching vibrations within the phenyl rings cause several bands in the 1600-1450 cm⁻¹ region. A crucial indicator is the asymmetric C-O-C stretching of the aryl-alkyl ether, which typically produces a strong band around 1245 cm⁻¹. mdpi.com

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Secondary Amine | N-H Stretch | 3300 - 3500 | Weak - Medium |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium |

| Alkyl Chain | C-H Stretch | 2850 - 2960 | Medium |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium - Strong |

| Aryl-Alkyl Ether | C-O-C Asymmetric Stretch | 1220 - 1260 | Strong |

| Aliphatic Amine | C-N Stretch | 1020 - 1250 | Medium |

| Benzene (B151609) Ring | C-H Out-of-Plane Bend | 690-900 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the phenyl rings in this compound. The molecule possesses two phenyl rings, which are expected to exhibit characteristic π → π* transitions.

The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or acetonitrile (B52724), would likely show absorption maxima (λmax) characteristic of substituted benzene rings. researchgate.netresearchgate.net One would expect to see a primary absorption band around 200-220 nm and a secondary, less intense band around 250-280 nm. researchgate.net The exact position and intensity of these bands can be influenced by the solvent and the specific substitution pattern on the rings. Comparing the spectrum to parent compounds like phenethylamine and benzyl phenyl ether can help in assigning the observed electronic transitions. mu-varna.bg

| Chromophore | Electronic Transition | Expected λmax (nm) |

| Phenyl Ring | π → π* (E2-band) | ~220 |

| Phenyl Ring | π → π* (B-band) | ~274 |

Chromatographic Purity Assessment and Isolation Techniques

Chromatographic methods are indispensable for determining the purity of this compound and for its isolation from reaction mixtures. mdpi.com Techniques such as HPLC and GC are vital for analytical assessment, while preparative chromatography is used for obtaining larger quantities of the purified compound.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a premier method for assessing the purity of non-volatile compounds like this compound. A reversed-phase HPLC method is typically developed for this purpose. nih.gov

A standard method would employ a C18 stationary phase, which separates compounds based on their hydrophobicity. impactfactor.orgnih.gov The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile or methanol, and water, often with an acidic modifier like formic acid or trifluoroacetic acid (TFA) to ensure sharp peak shapes for the amine. impactfactor.orgnih.gov Detection is commonly performed using a UV detector set at a wavelength where the aromatic chromophores absorb strongly, such as 220 or 254 nm. researchgate.net Method validation would ensure the method is accurate, precise, and robust. nih.govnih.gov

A developed HPLC method must pass system suitability tests to ensure the chromatographic system is performing adequately. nih.gov

| Parameter | Recommended Limit | Typical Result |

| Column | - | C18, 5 µm, 4.6 x 150 mm |

| Mobile Phase | - | Acetonitrile:Water (60:40) + 0.1% Formic Acid |

| Flow Rate | - | 1.0 mL/min |

| Detection | - | UV at 254 nm |

| Injection Repeatability (%RSD) | ≤1% | 0.25% |

| Resolution (Rs) | >1.5 | >2.0 (between analyte and nearest impurity) |

| Tailing Factor (T) | ≤2 | 1.2 |

| Theoretical Plate Number (N) | >2000 | 8500 |

Gas Chromatography (GC) for Volatility Analysis

Gas Chromatography (GC), often coupled with mass spectrometry (GC-MS), is a powerful technique for analyzing volatile and thermally stable compounds. However, primary and secondary amines can exhibit poor peak shapes and may degrade at the high temperatures used in GC. nih.gov The analysis of this compound by GC may present challenges due to the polarity of the secondary amine and its potential for thermal instability. nih.gov

To overcome these issues, derivatization is often employed. jfda-online.com The secondary amine can be converted into a less polar, more volatile, and more thermally stable derivative. Common derivatizing agents for amines include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or acylating agents like pentafluoropropionic anhydride (B1165640) (PFPA). jfda-online.com This process improves chromatographic performance and detection sensitivity. jfda-online.com The use of shorter analytical columns can also minimize on-column degradation by reducing the residence time of the analyte at high temperatures. nih.gov

| Parameter | Typical Condition | Comment |

| Column | DB-5 or similar (e.g., 30 m x 0.25 mm) | Low-polarity phase suitable for a wide range of compounds. |

| Inlet Temperature | 250 - 280 °C | Must be optimized to ensure volatilization without degradation. nih.gov |

| Oven Program | 100 °C hold 2 min, ramp to 300 °C at 15 °C/min | Gradient elution is necessary to elute the high-boiling point analyte. |

| Carrier Gas | Helium or Hydrogen | - |

| Derivatization | Required (e.g., with BSTFA or PFPA) | Improves peak shape, volatility, and thermal stability. jfda-online.com |

| Detection | Flame Ionization (FID) or Mass Spectrometry (MS) | MS provides structural information for peak identification. |

Preparative Chromatography for Scale-Up in Research

For applications requiring larger amounts of highly pure this compound, such as for biological screening or as a reference standard, preparative chromatography is the method of choice. This technique is essentially a scaled-up version of analytical HPLC. nih.govresearchgate.net

The goal of preparative HPLC is to isolate and collect the compound of interest rather than just quantify it. nih.gov This is achieved by using columns with a larger internal diameter and particle size, allowing for higher sample loading and flow rates. researchgate.net The analytical HPLC method is adapted by adjusting the flow rate and gradient to accommodate the larger column dimensions. Fractions of the eluent are collected as they exit the detector, and those containing the pure compound are combined and the solvent evaporated to yield the isolated product. nih.govresearchgate.net

| Parameter | Analytical HPLC | Preparative HPLC |

| Column I.D. | 2.1 - 4.6 mm | >10 mm (e.g., 21.2 mm) |

| Particle Size | 1.8 - 5 µm | 5 - 10 µm |

| Flow Rate | 0.2 - 1.5 mL/min | 10 - 50 mL/min |

| Sample Load | Micrograms (µg) | Milligrams (mg) to Grams (g) |

| Objective | Quantification & Purity Check | Isolation & Purification |

| Fraction Collection | No | Yes |

Molecular Pharmacology and Biochemical Interactions of 2 4 Benzyloxy Phenyl N Methylethanamine Preclinical & in Vitro Focus

Enzyme Interaction and Inhibition StudiesThe investigation also included a search for studies on the interaction and potential inhibitory effects of 2-(4-(Benzyloxy)phenyl)-N-methylethanamine on key enzymes, such as monoamine oxidase (MAO-A and MAO-B). No published research detailing such enzymatic assays for this compound could be retrieved.

While the searches did yield information on other molecules containing a benzyloxy phenyl moiety, these compounds were structurally distinct from this compound and thus, their pharmacological data could not be attributed to the subject of this inquiry. The absence of information suggests that this compound may be a novel compound that has not yet been extensively studied, or that the research conducted on it is not in the public domain.

Therefore, it is not possible to provide an article with the requested detailed research findings and data tables for this compound at this time.

Monoamine Oxidase (MAO) Inhibition Kinetics and Selectivity

There is no available research detailing the inhibitory effects of this compound on monoamine oxidase (MAO) enzymes. While the broader class of phenethylamines, which forms the backbone of this compound, are known to interact with MAO, specific kinetic data such as IC50 or Ki values for this compound against MAO-A and MAO-B are not documented in the scientific literature. wikipedia.orgnih.gov Consequently, its potency and selectivity as an MAO inhibitor remain uncharacterized.

Cytochrome P450 (CYP) Isoform Interaction Studies in Cellular Systems

Information regarding the interaction of this compound with cytochrome P450 (CYP) isoforms is not available. Preclinical studies in cellular systems, which are essential for determining a compound's metabolic profile and potential for drug-drug interactions, have not been published for this specific molecule. Therefore, its role as a potential inhibitor, inducer, or substrate of any CYP isoform is unknown.

Intracellular Signaling Pathway Investigations in Model Systems

No studies were found that investigated the effects of this compound on intracellular signaling pathways.

Adenylyl Cyclase Modulation

The ability of this compound to modulate adenylyl cyclase activity has not been reported. Research on related N-benzyl phenethylamine (B48288) compounds has focused on other signaling pathways, such as those involving serotonin (B10506) receptors, but specific data on adenylyl cyclase is absent. nih.gov

Calcium Mobilization Assays

There is no published data from calcium mobilization assays for this compound. Such assays are critical for understanding a compound's effect on Gq-coupled receptors or calcium channels. While studies on other N-benzyl tryptamines have utilized this technique, the results cannot be extrapolated to this specific phenethylamine derivative. nih.gov

Neurochemical Analysis in Isolated Brain Preparations and Ex Vivo Models

No neurochemical analyses of this compound in isolated brain preparations or ex vivo models have been documented. Studies on other N-benzyl-2-phenylethylamine derivatives have shown effects on brain serotonin and dopamine (B1211576) turnover in zebrafish models, but similar investigations for the specific compound are absent from the literature. acs.org

Structure Activity Relationship Sar Studies of 2 4 Benzyloxy Phenyl N Methylethanamine Analogues

Impact of Substitutions on the Phenyl Ring and Benzyloxy Moiety

The two aromatic rings—the phenyl ring of the phenethylamine (B48288) core and the phenyl ring of the benzyloxy group—are key areas for structural modification. Substituents on these rings can dramatically alter the molecule's electronic and steric properties, which in turn affects its interaction with biological targets.

The electronic nature of substituents on the aromatic rings plays a pivotal role in modulating the activity of phenethylamine derivatives. These effects are broadly categorized as inductive effects (transmitted through sigma bonds) and resonance effects (transmitted through pi systems). lasalle.edulibretexts.org

Electron-Donating Groups (EDGs): Substituents like methoxy (B1213986) (-OCH₃), hydroxyl (-OH), and alkyl groups can donate electron density to the aromatic ring. vedantu.com This increase in electron density can enhance the binding affinity to certain receptors by modifying the electrostatic potential of the molecule. utk.edu For instance, in some formazan (B1609692) derivatives containing a 4-(benzyloxy)phenyl moiety, the introduction of electron-donating groups led to noticeable changes in their electronic and electrochemical properties. researchgate.net Studies on phenethylamine derivatives have shown that groups with lone pairs, such as oxygen in a methoxy group, can activate the aromatic ring through a resonance-donating effect, which can influence receptor interactions. libretexts.org

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂), cyano (-CN), and halogens (e.g., -Cl, -Br) pull electron density away from the aromatic ring. libretexts.org This can significantly alter the molecule's interaction with target proteins. In a study of phenethylamine derivatives binding to the 5-HT₂A receptor, the presence of an alkoxy or nitro group on the phenyl ring was found to decrease binding affinity. biomolther.org Conversely, in other molecular scaffolds, EWGs have been shown to be beneficial for activity. For example, in a series of 2-hydroxy-N-(4-substituted phenyl)nicotinamides, compounds with electron-withdrawing groups like -Cl, -Br, and -NO₂ displayed potent anti-inflammatory activity. nih.gov

The interplay between inductive and resonance effects is complex. Halogens, for example, are inductively withdrawing due to their high electronegativity but can be resonance-donating due to their lone pairs of electrons. libretexts.org The net effect on biological activity depends on the specific receptor environment and the position of the substituent.

Table 1: Impact of Electronic Substituent Effects on Activity of Phenylalkylamine Analogues

| Substituent Type | General Effect on Ring | Example Group | Observed Impact on Activity (Example Studies) |

|---|---|---|---|

| Electron-Donating (Resonance) | Activates Ring | -OCH₃, -OH | Can enhance activity by increasing electron density. vedantu.com |

| Electron-Withdrawing (Resonance) | Deactivates Ring | -NO₂, -CN | Often decreases affinity, but can be target-dependent. biomolther.orgnih.gov |

| Electron-Withdrawing (Inductive) | Deactivates Ring | -Cl, -Br, -F | Can have mixed effects; often decreases reactivity but may enhance binding through specific interactions. libretexts.orgbiomolther.org |

Steric hindrance refers to the spatial arrangement of atoms and how the bulkiness of substituent groups can impede or alter chemical reactions and molecular interactions. nih.gov In the context of 2-(4-(benzyloxy)phenyl)-N-methylethanamine analogues, steric effects on both the phenyl and benzyloxy rings are critical determinants of binding affinity.

The size and position of substituents can dictate the molecule's preferred conformation and its ability to fit into a receptor's binding pocket. nih.gov Research on 3,4-(methylenedioxy)amphetamine analogues demonstrated that increasing steric bulk on one face of the molecule can abolish its activity, suggesting that an unhindered face is necessary for proper binding. nih.gov Similarly, studies on other phenylalkylamines have shown that bulky groups at the 4-position of the aromatic ring can lead to low-efficacy ligands. nih.gov

The introduction of bulky groups can also lead to steric clashes with the receptor site, preventing optimal alignment for binding. For instance, in a series of 3-aryl-4-hydroxycoumarin derivatives, steric hindrance was found to have a strong influence on antioxidant activity. conicet.gov.ar While electronic effects are significant, they can be overshadowed by steric factors if a substituent is too large to be accommodated by the binding site. utk.edu This highlights the necessity of maintaining a balance between optimizing electronic properties and avoiding detrimental steric interactions.

Role of the N-Methyl Group in Receptor Binding and Functional Efficacy

The nitrogen atom of the ethanamine side chain is a key interaction point, often forming hydrogen bonds with receptor residues. biomolther.org Modification of the substituent on this nitrogen, particularly methylation, has a profound impact on receptor affinity and functional efficacy.

Comparing primary amines (-NH₂), secondary amines (-NHCH₃), and tertiary amines (-N(CH₃)₂), a clear SAR trend often emerges. In a systematic evaluation of β-phenethylamines at the human trace amine-associated receptor 1 (hTAAR1), converting the primary amino group of β-phenethylamine to a secondary amine via N-methylation resulted in a minor (approximately 3-fold) reduction in potency. nih.gov However, further N-methylation to the tertiary amine led to a much more significant drop in potency, by a factor of about 30. nih.gov

This suggests that while one methyl group is generally well-tolerated and may only slightly alter the binding orientation, the addition of a second methyl group introduces significant steric bulk around the nitrogen. This increased bulk can interfere with crucial hydrogen bonding interactions or prevent the amine from accessing a constrained binding pocket. nih.gov Studies on other phenethylamines have corroborated this, showing that N-methylation progresses the pharmacological activity from an indirect adrenergic action to a cholinergic one, with the N,N,N-trimethylphenethylamine (a quaternary ammonium (B1175870) compound) abolishing adrenergic activity altogether. maps.org

Table 2: Effect of N-Alkylation on Phenethylamine Analogue Activity at hTAAR1

| Amine Type | Structure | Relative Potency (vs. Primary Amine) | Interpretation |

|---|---|---|---|

| Primary | -NH₂ | High | Optimal for hydrogen bonding and receptor fit. |

| Secondary (N-Methyl) | -NHCH₃ | Slightly Reduced (~3-fold) nih.gov | Generally well-tolerated, minor steric impact. |

| Tertiary (N,N-Dimethyl) | -N(CH₃)₂ | Significantly Reduced (~30-fold) nih.gov | Increased steric bulk hinders optimal binding. |

Conformational Analysis of the Ethanamine Side Chain

The flexibility of the ethanamine side chain allows the molecule to adopt various spatial conformations, which is a critical factor in its ability to bind to a receptor. Quantum mechanical studies and spectroscopic analyses have been employed to understand the conformational preferences of phenethylamines. nih.govnih.govmdpi.com

The two primary conformations are described by the torsion angle of the C-C-C-N backbone:

Gauche (folded) conformation: In this arrangement, the amino group is folded back towards the phenyl ring. This conformation is often stabilized by an intramolecular hydrogen bond between the amine's lone pair or hydrogen atoms and the π-electrons of the aromatic ring. researchgate.net

Anti (extended) conformation: Here, the side chain is extended away from the phenyl ring. researchgate.net

Computational studies have shown that for 2-phenylethylamine itself, the gauche conformers are generally lower in energy and thus more stable than the anti conformers, precisely because of the stabilizing intramolecular interaction. researchgate.net The specific conformation adopted upon binding—the "biologically relevant" conformation—is dictated by the topology of the receptor's binding site. acs.org Understanding these conformational landscapes is essential for designing rigid analogues that lock the side chain into a bioactive conformation, potentially increasing potency and selectivity. nih.gov

Development of Pharmacophore Models for Benzyloxy Phenethylamine Derivatives

Pharmacophore modeling is a computational technique used to identify the essential steric and electronic features required for a molecule to bind to a specific biological target. nih.gov A pharmacophore model for benzyloxy phenethylamine derivatives would define the spatial arrangement of key features such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (Hy), and aromatic rings (Ar). nih.govarxiv.org

These models are often developed using a set of active compounds to deduce the common features responsible for their activity. mdpi.com For a molecule like this compound, a typical pharmacophore model might include:

An aromatic feature for the benzyloxy-substituted phenyl ring.

A second aromatic or hydrophobic feature for the benzyl (B1604629) ring.

A hydrogen bond acceptor/donor feature corresponding to the nitrogen atom.

Defined distances and angles between these features.

Quantitative Structure-Activity Relationship (QSAR) studies, particularly 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), complement pharmacophore modeling. nih.govnih.gov These methods generate 3D contour maps that visualize where steric bulk or specific electrostatic properties are favorable or unfavorable for activity. nih.gov For instance, a CoMFA model for β-phenethylamines revealed that the steric field contributed 61% to the model, highlighting the importance of molecular shape and bulk for binding. nih.gov Such models are invaluable for predicting the activity of newly designed analogues and guiding synthetic efforts. nih.gov

Design and Synthesis of Novel Analogues for SAR Probing

The synthesis of novel analogues is the practical execution of the insights gained from SAR studies and pharmacophore modeling. The goal is to create new molecules with systematic variations to probe the importance of different structural features. acs.orgacs.org

The synthesis of analogues of this compound can be approached through various synthetic routes. A common strategy involves the preparation of the core structure, 2-(4-(benzyloxy)phenyl)ethanamine, which can then be modified. For example, a synthesis could start from p-hydroxyphenylacetic acid, which is first protected with a benzyl group to form 4-(benzyloxy)phenylacetic acid. This acid can then be converted to an amide and subsequently reduced to yield the primary amine, 2-(4-(benzyloxy)phenyl)ethanamine. sigmaaldrich.com N-methylation can then be achieved through reductive amination with formaldehyde (B43269) or other standard methylation procedures.

Alternatively, chiral amines can be synthesized with high enantioselectivity. For instance, (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine has been synthesized using (R)-α-methylphenethylamine as a chiral auxiliary, followed by reductive amination. google.com Similar strategies could be adapted to produce chiral analogues of the target compound. The synthesis of various N-alkyl derivatives and compounds with different substituents on the aromatic rings allows for a comprehensive exploration of the SAR. acs.orgnih.gov

Computational and Theoretical Studies on 2 4 Benzyloxy Phenyl N Methylethanamine

Quantum Chemical Calculations for Electronic and Geometric Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and geometric characteristics of a molecule. nih.govsigmaaldrich.com These computational methods provide insights into the molecule's reactivity, stability, and the nature of its chemical bonds.

Molecular Orbital Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. nih.govscispace.com The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability; a larger gap generally implies greater stability and lower reactivity. edu.krd

For a molecule like 2-(4-(Benzyloxy)phenyl)-N-methylethanamine, the HOMO is expected to be localized on the electron-rich regions, such as the benzyloxy and phenyl rings, which can act as electron donors. Conversely, the LUMO would likely be distributed over areas that can accept electrons. The energy of these orbitals and their gap can be calculated using DFT methods, often with basis sets like B3LYP/6-311++G(d,p). researchgate.net While specific values for the target compound are not published, studies on analogous aromatic compounds provide a reference for the expected range of these quantum chemical descriptors. edu.krdlew.ro

Table 1: Hypothetical Quantum Chemical Descriptors for this compound based on Analogous Compounds

| Descriptor | Hypothetical Value | Significance |

| HOMO Energy | -5.5 to -6.5 eV | Indicates electron-donating capacity |

| LUMO Energy | -0.5 to -1.5 eV | Indicates electron-accepting capacity |

| HOMO-LUMO Gap | 4.0 to 5.0 eV | Reflects chemical stability and reactivity |

| Ionization Potential | 5.5 to 6.5 eV | Energy required to remove an electron |

| Electron Affinity | 0.5 to 1.5 eV | Energy released upon gaining an electron |

| Electronegativity (χ) | 3.0 to 4.0 eV | Tendency to attract electrons |

| Chemical Hardness (η) | 2.0 to 2.5 eV | Resistance to change in electron distribution |

Note: These values are illustrative and based on data from structurally similar compounds. Actual experimental or calculated values may differ.

Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution on a molecule's surface. dtic.milaalto.finih.gov It helps in identifying the regions that are prone to electrophilic and nucleophilic attacks. In an MEP map, red-colored areas typically represent regions of negative electrostatic potential (electron-rich), which are susceptible to attack by electrophiles. Blue-colored areas indicate positive electrostatic potential (electron-poor) and are targets for nucleophiles. researchgate.net

For this compound, the oxygen atom of the benzyloxy group and the π-electron clouds of the aromatic rings would likely be depicted as regions of negative potential. The hydrogen atoms, particularly those attached to the nitrogen and the aromatic rings, would exhibit positive potential. dtic.mil This mapping provides crucial insights into how the molecule might interact with biological macromolecules. aalto.fi

Molecular Docking Studies with Established Biological Targets and Enzymes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug design to understand how a ligand, such as this compound, might interact with a biological target, like an enzyme or a receptor. researchgate.netjapsr.in Given its structural similarity to known monoamine oxidase (MAO) inhibitors, it is plausible to hypothesize its interaction with MAO-A and MAO-B. mdpi.comnih.gov

Binding Mode Prediction

Docking simulations of compounds analogous to this compound, such as 2-(4-(benzyloxy)phenyl) benzothiazole (B30560) derivatives, have shown specific binding modes within the active sites of MAO-A and MAO-B. nih.gov For MAO-B, inhibitors often orient themselves within the hydrophobic active site cavity, with the benzyloxy group extending towards the entrance of the cavity. nih.gov The amine portion of the molecule is crucial for anchoring the ligand within the active site. nih.gov The predicted binding mode for this compound would likely involve the benzyloxy moiety interacting with hydrophobic residues, while the N-methylethanamine side chain forms key interactions deeper within the binding pocket. researchgate.net

Ligand-Protein Interaction Analysis

The stability of a ligand-protein complex is determined by a network of interactions, including hydrogen bonds, hydrophobic interactions, and π-π stacking. nottingham.ac.uknih.gov In studies of similar MAO inhibitors, key interactions often involve aromatic residues such as Tyrosine and Phenylalanine within the active site, which can form π-π stacking interactions with the aromatic rings of the ligand. nih.gov Hydrogen bonds are also critical, often involving the amine group of the inhibitor and specific residues in the enzyme. nih.gov

For this compound docked into MAO-B, it is predicted that the benzyloxy phenyl group would engage in hydrophobic and π-π interactions with residues like Tyr398 and Tyr435. The nitrogen atom of the ethanamine chain could potentially form a hydrogen bond with a key residue or a water molecule within the active site, further stabilizing the complex.

Table 2: Predicted Ligand-Protein Interactions for a this compound analog with MAO-B

| Interacting Residue (MAO-B) | Interaction Type | Ligand Moiety Involved |

| Tyr398 | π-π Stacking | Phenyl ring |

| Tyr435 | π-π Stacking | Benzyloxy ring |

| Ile199 | Hydrophobic | Benzyloxy group |

| Cys172 | Hydrophobic | Ethyl chain |

| FAD cofactor | π-π Stacking | Phenyl ring |

| Water molecule | Hydrogen Bond | Amine nitrogen |

Note: This table is based on docking studies of structurally related MAO-B inhibitors and represents a hypothetical interaction profile. nih.govnih.gov

Molecular Dynamics Simulations for Conformational Flexibility and Receptor Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes of a molecule and its interactions with a receptor over time. frontiersin.orgmdpi.com This technique allows for the assessment of the stability of the ligand-protein complex predicted by molecular docking and can reveal important dynamic aspects of the interaction. nih.gov

An MD simulation of this compound complexed with a target protein would involve placing the docked structure in a simulated physiological environment (water, ions) and observing its behavior over a period of nanoseconds. Key parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone would be monitored to assess the stability of the complex. A stable complex would exhibit minimal fluctuations in RMSD over the simulation time. aalto.fi

Furthermore, MD simulations can elucidate the conformational flexibility of the ligand within the binding site. The benzyloxy and phenyl groups of this compound possess rotational freedom, and MD simulations could reveal the preferred orientations of these groups when bound to the receptor, providing a more accurate picture of the bioactive conformation. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational approach to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For a compound like this compound, which belongs to the phenethylamine (B48288) class, QSAR studies can be instrumental in predicting its potential biological targets and optimizing its structure for enhanced activity. These models are built upon the principle that the biological effect of a molecule is a function of its physicochemical and structural properties.

The development of a QSAR model involves several key steps, including the compilation of a dataset of molecules with known activities, the calculation of molecular descriptors for each molecule, the selection of the most relevant descriptors, the generation of a mathematical model, and rigorous validation of the model's predictive power. nih.gov

The foundation of any QSAR model lies in the numerical representation of molecular structures through descriptors. These descriptors quantify various aspects of a molecule's topology, geometry, and electronic and physicochemical properties. For a molecule such as this compound, a wide array of descriptors can be calculated using specialized software. nih.govnih.gov These descriptors are generally categorized into different classes:

1D Descriptors: These are the simplest descriptors and include counts of atoms, bonds, and functional groups, as well as molecular weight.

2D Descriptors: These are derived from the 2D representation of the molecule and describe its topology and connectivity. Examples include topological indices (e.g., Wiener index, Randić index), molecular connectivity indices, and counts of specific substructures. researchgate.net

3D Descriptors: These descriptors are calculated from the 3D conformation of the molecule and provide information about its shape, size, and steric properties. Examples include solvent-accessible surface area, molecular volume, and moments of inertia.

Physicochemical Descriptors: These are related to the molecule's physicochemical properties, such as lipophilicity (logP), molar refractivity (MR), polarizability, and electronic properties (e.g., dipole moment, partial charges). researchgate.net

Once a large pool of descriptors is generated, a crucial step is to select a subset of the most informative descriptors that have the strongest correlation with the biological activity. This process, known as feature selection, is essential to avoid overfitting the model and to enhance its interpretability. Various statistical methods, such as genetic algorithms, stepwise multiple linear regression, and principal component analysis, are employed for this purpose. semanticscholar.org

To illustrate the types of descriptors that could be relevant for a QSAR study of this compound and its analogs, the following table presents a hypothetical selection of descriptors often used for phenethylamine-like compounds.

| Descriptor Class | Descriptor Name | Description | Potential Relevance for Activity |

| 1D | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. | Influences absorption, distribution, and metabolism. |

| 2D | Wiener Index (W) | A topological index based on the sum of distances between all pairs of atoms. | Relates to molecular branching and compactness. |

| 2D | Kier & Hall Connectivity Indices (χ) | Indices that describe the degree of branching and connectivity in a molecule. | Can correlate with receptor binding affinity. |

| 3D | Solvent Accessible Surface Area (SASA) | The surface area of a molecule that is accessible to a solvent. | Important for interactions with the biological target. |

| Physicochemical | LogP | The logarithm of the partition coefficient between octanol (B41247) and water. | A measure of lipophilicity, crucial for membrane permeation. |

| Physicochemical | Molar Refractivity (MR) | A measure of the volume occupied by a molecule and its polarizability. | Relates to van der Waals interactions with the receptor. |

| Electronic | Dipole Moment | A measure of the overall polarity of the molecule. | Influences electrostatic interactions with the target site. |

Following the generation and selection of descriptors, a mathematical model is developed to predict the biological activity of new or untested compounds. The choice of the modeling technique depends on the nature of the data and the research objective. Common methods include:

Multiple Linear Regression (MLR): This method establishes a linear relationship between the selected descriptors and the biological activity. The resulting equation is easy to interpret but assumes a linear correlation. medcraveonline.com

Partial Least Squares (PLS): PLS is similar to MLR but is more suitable for datasets with a large number of correlated descriptors. mdpi.com

Machine Learning Methods: Techniques like Support Vector Machines (SVM), Random Forest (RF), and Artificial Neural Networks (ANN) are capable of modeling complex, non-linear relationships between structure and activity. nih.gov For instance, SVM has been successfully used to classify phenethylamines as agonists or antagonists. nih.gov

The predictive power of a developed QSAR model must be rigorously validated to ensure its reliability. This is typically done through internal validation (e.g., leave-one-out cross-validation) and external validation using an independent test set of compounds that were not used in the model development. nih.govnih.gov Key statistical parameters used to assess the quality of a QSAR model are the coefficient of determination (R²), the cross-validated coefficient of determination (Q²), and the predictive R² for the external test set. mdpi.com A robust and predictive QSAR model will have high values for these parameters, indicating a strong correlation between the predicted and experimental activities.

For a compound like this compound, a potential biological activity could be the inhibition of monoamine oxidases (MAO), given its structural similarity to known MAO inhibitors. nih.gov A hypothetical QSAR model for MAO inhibition by a series of phenethylamine derivatives might yield a statistical summary as shown in the table below.

| Statistical Parameter | Value | Interpretation |

| R² (Coefficient of Determination) | 0.85 | 85% of the variance in the biological activity is explained by the model. |

| Q² (Cross-validated R²) | 0.75 | Good internal predictive ability of the model. |

| R²_pred (External Validation) | 0.80 | The model has a high predictive power for new compounds. |

| Root Mean Square Error (RMSE) | 0.35 | A measure of the average error in the predicted activity values. |

Such predictive models are valuable tools in drug discovery, allowing for the virtual screening of large compound libraries and the rational design of new, more potent analogs of this compound. nih.govresearchgate.net

Emerging Research Directions and Future Perspectives in the Study of 2 4 Benzyloxy Phenyl N Methylethanamine

Exploration of Novel Biochemical Targets

While the direct molecular targets of 2-(4-(Benzyloxy)phenyl)-N-methylethanamine are not yet fully elucidated, the broader phenethylamine (B48288) scaffold is known to interact with a variety of biological receptors and enzymes. nih.gov Future research can logically extend the investigation of this compound to targets known to bind with structurally similar molecules.

Endogenous phenethylamines like dopamine (B1211576) and norepinephrine (B1679862) interact with adrenergic and dopamine receptors, and many synthetic derivatives also target these systems. nih.gov Structure-activity relationship (SAR) studies on β-phenethylamine derivatives have shown that substitutions on the phenyl ring and the amine group significantly influence binding affinity and activity, particularly as inhibitors of dopamine reuptake. nih.gov For instance, research has demonstrated that the nature of the aromatic group and the length of alkyl groups can modulate the inhibitory effect on the dopamine transporter (DAT). nih.gov

Beyond these traditional targets, recent studies on related structures suggest new possibilities. For example, derivatives of (2-(benzyloxy)phenyl)methanamine (B111105) have been identified as potent and selective inhibitors of Co-activator-Associated Arginine Methyltransferase 1 (CARM1), a protein relevant in cancer research. researchgate.net Given the structural similarities, investigating the potential interaction of this compound with protein methyltransferases like CARM1 represents a promising and novel research direction. The adenosine (B11128) receptor family, which are G-protein-coupled receptors (GPCRs), also serves as a target for many phenethylamine-containing ligands. nih.gov

| Potential Target Class | Specific Examples | Rationale for Investigation | Relevant Research Focus |

|---|---|---|---|

| Monoamine Transporters | Dopamine Transporter (DAT), Norepinephrine Transporter (NET), Serotonin (B10506) Transporter (SERT) | The core phenethylamine structure is a well-established scaffold for transporter inhibitors. nih.gov | Neurotransmitter reuptake modulation. |

| Adrenergic Receptors | α1, α2, and β-adrenergic receptor subtypes | Endogenous catecholamines (phenethylamines) are the natural ligands for these receptors. nih.gov | Cardiovascular and central nervous system effects. |

| Protein Arginine Methyltransferases (PRMTs) | CARM1 (PRMT4) | Structurally related benzyloxy-phenyl derivatives show inhibitory activity. researchgate.net | Epigenetic regulation and oncology. |

| Adenosine Receptors | A2A Subtype | Many A2A ligands incorporate a phenylethylamine moiety. nih.gov | Inflammation, neuroprotection, and cardiovascular function. |

Integration with Advanced Omics Technologies (e.g., Chemoproteomics for target deconvolution)

Phenotype-based screening is a powerful strategy for discovering bioactive small molecules without prior knowledge of their targets. researchgate.net Should this compound exhibit an interesting biological effect in such a screen, identifying its molecular interacting partners would be critical to understanding its mechanism of action. nih.gov Chemoproteomics offers a suite of powerful technologies for this "target deconvolution" process. nih.govtum.de

These methods aim to identify the specific proteins that a small molecule binds to within a complex biological sample, such as a cell lysate or even a living cell. nih.gov Key chemoproteomic strategies that could be applied include:

Affinity-Based Protein Profiling (AfBPP): This approach involves creating a chemical probe by modifying the compound of interest—in this case, this compound—to include a reactive group for covalent crosslinking and a reporter tag (like biotin) for enrichment. researchgate.net The probe is incubated with a proteome, and its binding partners are captured and subsequently identified using mass spectrometry. tum.de

Probe-Free Methods: Recently developed techniques can detect protein-ligand interactions without chemically modifying the compound, which avoids potential alterations to its binding properties. nih.gov One such method is the Cellular Thermal Shift Assay (CETSA), which relies on the principle that a protein's thermal stability changes upon ligand binding. researchgate.net

By integrating these advanced omics technologies, researchers can move from an observed phenotype to a mechanistic understanding, identifying both the intended targets and any potential off-targets of this compound. tum.de This is crucial for elucidating its biological function and potential therapeutic applications. nih.govresearchgate.net

Development of Advanced Analytical Methods for Research Scale Quantification

Precise and sensitive quantification is essential for any in-depth research on a chemical compound, including studies on its biochemical interactions, metabolic stability, and pharmacokinetics. For a compound like this compound, the development and validation of robust analytical methods are a key research direction.

Modern analytical techniques are well-suited for the quantification of phenethylamine derivatives in various matrices. doi.org

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard for quantifying small molecules in complex samples. Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS), often using a triple quadrupole (QQQ) instrument, provides excellent selectivity and sensitivity. rsc.org An LC-MS/MS method would allow for the detection and quantification of this compound at very low concentrations (ng/mL or lower), which is necessary for research-scale experiments. rsc.org

Thin-Layer Chromatography (TLC) Densitometry: This technique offers a simpler and more cost-effective alternative for quantification. nih.gov It involves separating the compound on a TLC plate and then measuring the absorbance or fluorescence of the spot. Modern TLC-densitometry can achieve good sensitivity, with detection limits in the nanogram (ng) per band range. nih.gov

The development of such methods requires careful optimization of parameters, including the choice of chromatographic column, mobile phase composition, and mass spectrometer settings, to ensure accuracy, precision, and reproducibility. doi.orgrsc.org

| Technique | Principle | Typical Sensitivity | Key Advantages for Research |

|---|---|---|---|

| UHPLC-MS/MS | Separation by liquid chromatography followed by detection based on mass-to-charge ratio. | Low ng/mL to pg/mL | High specificity, high sensitivity, suitable for complex biological matrices. rsc.org |

| TLC-Densitometry | Separation by thin-layer chromatography followed by UV or fluorescence quantification. | ng/band | Cost-effective, high throughput, requires minimal sample preparation. nih.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass spectrometric detection. Often requires derivatization for phenethylamines. wikipedia.org | Variable, depends on derivatization | High resolution for separating structurally similar compounds. wikipedia.org |

Green Chemistry and Sustainable Synthesis Innovations for Phenethylamine Derivatives

The chemical industry is increasingly shifting towards more sustainable and environmentally friendly manufacturing processes. acs.org The synthesis of phenethylamine derivatives, including this compound, is an area ripe for the application of green chemistry principles.

Traditional synthesis routes for amines often rely on harsh reagents, stoichiometric reductants, and multi-step processes that generate significant waste. acs.orgorgsyn.org Emerging research focuses on developing more sustainable alternatives:

Bio-based Feedstocks: A key goal is to replace petroleum-derived starting materials with renewable ones. rug.nl Platform chemicals derived from biomass, such as lignocellulose, can be catalytically converted into aromatic alcohols, which serve as precursors for amines. rsc.org This approach significantly reduces the carbon footprint of the synthesis.

Catalytic Amination: Advanced catalytic systems are being developed to make the amination process more efficient and sustainable. The 'hydrogen borrowing' strategy, for example, allows for the direct amination of alcohols, producing water as the only byproduct. rug.nl This avoids the need for pre-activating the alcohol and reduces waste.

Photoredox Catalysis: Nickel/photoredox dual catalysis has emerged as a mild and modular method for constructing β-phenethylamine derivatives. acs.org This technique can use an inexpensive organic photocatalyst and avoids stoichiometric metal reductants, representing a greener approach to C-C bond formation. acs.org

Future research will likely focus on designing a complete synthesis of this compound that incorporates these green principles, from a bio-based starting material to the final catalytic amination and methylation steps. researchgate.net

Unaddressed Research Questions and Future Hypothesis Generation

Despite the extensive research into the broader class of phenethylamines, the specific compound this compound remains largely uncharacterized. This knowledge gap gives rise to several fundamental research questions that can form the basis of future hypotheses.

Primary Molecular Targets: What are the primary protein targets of this compound in the human proteome? A starting hypothesis could be that, due to its structure, it modulates the activity of monoamine transporters or specific G-protein coupled receptors. nih.govnih.gov

Structure-Activity Relationship (SAR): How do the benzyloxy and N-methyl groups contribute to its binding affinity and functional activity compared to unsubstituted phenethylamine or other derivatives like N-methyltyramine? One could hypothesize that the bulky benzyloxy group enhances affinity for specific hydrophobic pockets in a target protein.

Metabolic Profile: What are the major metabolic pathways for this compound in vitro and in vivo? The benzyloxy group is a likely site for O-dealkylation, which would produce N-methyltyramine, a known bioactive trace amine. Investigating this metabolic conversion is a critical and unaddressed question.

Biochemical Function: Does this compound cross the blood-brain barrier? Given its potential to interact with neurological targets, a key hypothesis to test is whether it can exert effects within the central nervous system.

Sustainable Synthesis Pathway: Can a complete, economically viable synthesis of this compound be designed starting from a renewable, biomass-derived platform chemical like p-coumaric acid?

Addressing these questions through targeted research will be essential to fully understand the chemical and biological nature of this compound and to unlock its potential for future applications.

Q & A

Q. What are the optimal synthetic routes for 2-(4-(Benzyloxy)phenyl)-N-methylethanamine, and how can purity be validated?

Answer: The synthesis typically involves reductive amination of 4-(benzyloxy)phenylacetone with methylamine, followed by purification via column chromatography. Evidence from analogous compounds (e.g., N-(4-Fluorobenzyl)-2-(4-methoxyphenyl)ethanamine hydrochloride) suggests using sodium cyanoborohydride or hydrogen gas with palladium catalysts for reduction . Purity validation requires HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid) and mass spectrometry (ESI+ mode) to confirm molecular ion peaks (expected [M+H]+: ~286.4 m/z) .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?